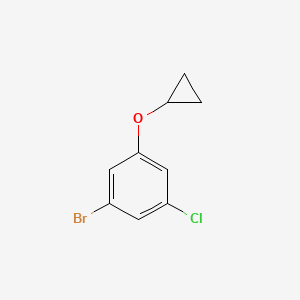

1-Bromo-3-chloro-5-cyclopropoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

1-bromo-3-chloro-5-cyclopropyloxybenzene |

InChI |

InChI=1S/C9H8BrClO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |

InChI Key |

MFHSIKYWRARCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Chloro 5 Cyclopropoxybenzene

Retrosynthetic Analysis of 1-Bromo-3-chloro-5-cyclopropoxybenzene

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves disconnecting the cyclopropoxy group and the halogen atoms from the benzene (B151609) ring. This leads to two primary retrosynthetic pathways:

Pathway A: Halogenation followed by Etherification: This strategy involves the initial synthesis of a 1-bromo-3-chloro-5-halobenzene or a related precursor, followed by the introduction of the cyclopropoxy group via an etherification reaction. A key intermediate in this pathway would be 3,5-dihalogenated phenol (B47542).

Pathway B: Etherification followed by Halogenation: This approach prioritizes the formation of the cyclopropoxybenzene core, which is then subjected to regioselective bromination and chlorination to yield the final product.

The choice between these pathways depends on the availability of starting materials, the efficiency of each synthetic step, and the ability to control the regioselectivity of the halogenation reactions.

Precursor Synthesis Strategies for Halogenated Benzene Scaffolds

Regioselective Halogenation Pathways

Achieving the desired 1,3,5-substitution pattern on the benzene ring requires careful control over the regioselectivity of halogenation reactions. The directing effects of existing substituents on the ring play a crucial role in determining the position of incoming electrophiles. openstax.org

For instance, starting with a meta-directing group like a nitro group can facilitate the introduction of halogens at the meta positions. A well-established method for synthesizing 1-bromo-3-chlorobenzene (B44181) involves the nitration of benzene, followed by controlled halogenation and subsequent modification of the nitro group. doubtnut.com The nitro group, being a strong deactivator, directs incoming electrophiles to the meta position. rsc.org

Another strategy involves the use of blocking groups to control the position of halogenation. For example, a sulfonic acid group can be introduced and later removed to achieve a specific substitution pattern.

Multi-step syntheses starting from simpler aromatic compounds like aniline (B41778) or acetanilide (B955) are also common. google.comchegg.commedium.com These methods often involve a series of electrophilic aromatic substitution reactions, with the directing effects of the amino or acetamido groups guiding the regioselective introduction of halogens. medium.com Diazotization of an amino group followed by a Sandmeyer-type reaction is a powerful tool for introducing halogens at specific positions. doubtnut.commedium.com

| Starting Material | Reagents | Product | Reference |

| Nitrobenzene | 1. Halogenation 2. Zn/HCl 3. HNO2 4. Cu2Br2 | 1-Bromo-3-chlorobenzene | doubtnut.com |

| Acetanilide | 1. Cl2, H2SO4 2. Deacetylation 3. Br2 4. Deamination | 1-Bromo-3,5-dichlorobenzene | google.com |

| Aniline | Multistep synthesis involving halogenation and diazotization | 1-Bromo-3-chloro-5-iodobenzene | medium.com |

Synthetic Routes for Introducing the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group is typically achieved through an etherification reaction. This involves the reaction of a phenol with a suitable cyclopropyl-containing electrophile.

One common method is the Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide. The phenoxide is typically generated in situ by treating the corresponding phenol with a base like sodium hydride or potassium carbonate.

Alternatively, coupling reactions catalyzed by transition metals like copper can be employed to form the aryl cyclopropyl ether linkage. researchgate.net These methods often offer milder reaction conditions and broader functional group tolerance. researchgate.net

| Phenol Precursor | Reagents | Product | Reference |

| Phenol | Cyclopropylboronic acid, Copper(II) acetate | Cyclopropyl phenyl ether | researchgate.net |

| Phenol | Cyclopropyl bromide, Base | Cyclopropyl phenyl ether | N/A |

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the target molecule in fewer steps, often by performing key bond-forming reactions on a more advanced intermediate.

Strategies for Controlled Bromination and Chlorination of Benzene Rings

The direct halogenation of cyclopropoxybenzene or a related precursor requires precise control over the regioselectivity to obtain the desired 1-bromo-3-chloro-5-substitution pattern. The cyclopropoxy group is an ortho, para-director. Therefore, direct halogenation of cyclopropoxybenzene would likely lead to a mixture of ortho and para isomers, making the synthesis of the 1,3,5-isomer challenging.

To overcome this, a common strategy is to start with a precursor that already has the desired meta-relationship between substituents. For example, starting with 3,5-dihalophenol and then introducing the cyclopropoxy group ensures the correct regiochemistry.

Etherification Reactions Utilizing Cyclopropanol Derivatives

The etherification of a pre-halogenated phenol is a highly effective method for the synthesis of this compound. The key precursor for this approach is 1-bromo-3-chloro-5-hydroxybenzene (3-bromo-5-chlorophenol).

The synthesis of 3-bromo-5-chlorophenol (B1291525) can be achieved through various multi-step sequences, often starting from commercially available materials like 3,5-dichloroaniline (B42879) or 3,5-dibromoaniline. These routes typically involve diazotization of the amino group to form a diazonium salt, which can then be hydrolyzed to the corresponding phenol.

Once the 3-bromo-5-chlorophenol is obtained, it can be subjected to an etherification reaction with a cyclopropylating agent. The Williamson ether synthesis is a common choice for this transformation. The reaction involves deprotonating the phenol with a suitable base, such as potassium carbonate or sodium hydride, to form the phenoxide, which then acts as a nucleophile and attacks a cyclopropyl halide, such as cyclopropyl bromide.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Bromo-5-chlorophenol | Cyclopropyl bromide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | This compound |

This method provides a reliable and direct route to the target molecule, with the regiochemistry being unequivocally established by the structure of the starting phenol.

Advanced Purification Techniques for Halogenated Aromatic Compounds

The purification of halogenated aromatic compounds is a critical step in their synthesis and application, ensuring the removal of impurities that can affect subsequent reactions or final product performance. Various advanced techniques are employed to achieve high levels of purity, with the choice of method depending on the physical and chemical properties of the target compound and its impurities.

Chromatographic Separation Methodologies

Chromatography is a powerful and versatile technique for the separation and purification of halogenated aromatic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. Several chromatographic methods are particularly effective for this class of compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of halogenated aromatic compounds. rsc.org The choice of stationary phase is crucial for effective separation. For instance, C70-fullerene-coated columns have demonstrated high retention for halogenated benzenes due to halogen–π interactions, with the strength of this interaction increasing in the order of F < Cl < Br < I. rsc.org Reversed-phase HPLC is also commonly employed, and the separation of related halogenated aromatic compounds can sometimes be achieved on a standard C18 column. chromforum.org The optimization of separation can be influenced by factors such as column temperature and the composition of the mobile phase. chromforum.org For compounds containing nitrogen in the aromatic ring, peak broadening may occur due to interactions with silanol (B1196071) groups on the silica (B1680970) surface; this can sometimes be mitigated by the addition of agents like triethylamine (B128534) (TEA) or by adjusting the pH. chromforum.org

Gas Chromatography (GC) is another valuable tool, particularly for volatile halogenated aromatic compounds. researchgate.net The presence of chlorine and bromine atoms can be easily detected by their characteristic isotopic patterns in mass spectrometry coupled with GC. researchgate.net

The selection of the appropriate chromatographic technique and conditions is paramount for achieving the desired purity of halogenated aromatic compounds. The table below summarizes some common chromatographic approaches.

| Chromatographic Technique | Stationary Phase Example | Separation Principle | Applicable To |

| Normal Phase Liquid Chromatography (NPLC) | C70-fullerene coated | Halogen–π interactions | Isomers of halogenated benzenes rsc.org |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 | Hydrophobic interactions | A wide range of halogenated aromatic compounds chromforum.org |

| Gas Chromatography (GC) | Various capillary columns | Boiling point and polarity | Volatile halogenated aromatic compounds researchgate.net |

Recrystallization and Other Isolation Protocols

Recrystallization is a fundamental and effective technique for purifying solid organic compounds, including halogenated aromatics. mt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com

The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, not react with the compound, and have a boiling point below the compound's melting point. youtube.com Common solvents and solvent systems for the recrystallization of organic compounds are listed in the table below. For halogenated aromatic compounds, specific solvent systems may be required. For instance, a process for recrystallizing brominated aromatic compounds under pressure has been described using solvents such as toluene, chloroform, and 1,2-dichloroethane, often in the presence of a base to neutralize acidic impurities like hydrogen bromide. google.com

| Solvent/Solvent System | Comments |

| Ethanol | A general and widely used solvent for many organic compounds. rochester.edu |

| n-Hexane/Acetone | A good solvent pair that works well for many compounds. rochester.edu |

| n-Hexane/Ethyl Acetate | Another common solvent mixture. rochester.edu |

| Toluene | Used for recrystallization of brominated aromatic compounds under pressure. google.com |

| Chloroform | Also used for the pressure recrystallization of brominated aromatics. google.com |

| Water | Can be effective for polar compounds that are soluble in hot water. rochester.edu |

In addition to recrystallization, other isolation protocols such as solvent extraction can be employed to purify halogenated aromatic compounds. osti.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For example, halogenated aliphatic and aromatic compounds can be extracted from a petroleum product into a polar solvent like dimethylformamide. osti.gov

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 5 Cyclopropoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on 1-bromo-3-chloro-5-cyclopropoxybenzene is determined by the directing effects of the existing substituents.

Analysis of Regioselectivity Guided by Bromine, Chlorine, and Cyclopropoxy Substituents

The directing effects of the substituents on the benzene (B151609) ring are paramount in predicting the position of an incoming electrophile. The cyclopropoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the aromatic pi-system through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring and stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.orgpressbooks.pub

Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. masterorganicchemistry.com However, they are also ortho, para-directors because of the resonance contribution from their lone pairs, which can stabilize the cationic intermediate. libretexts.orgpressbooks.pub In a competition between directing groups, the more strongly activating group generally controls the position of substitution.

In this compound, the cyclopropoxy group at C5 is the most powerful activating group. Therefore, it will primarily direct the incoming electrophile to its ortho positions (C4 and C6). The positions ortho to the cyclopropoxy group are also ortho to a halogen (chlorine at C4 and bromine at C6). This leads to a scenario where the directing effects of all three substituents are cooperative, reinforcing substitution at the C4 and C6 positions.

| Position | Substituent Effects | Predicted Reactivity |

| C2 | meta to cyclopropoxy, ortho to bromine, ortho to chlorine | Disfavored |

| C4 | ortho to cyclopropoxy, ortho to chlorine, para to bromine | Favored |

| C6 | ortho to cyclopropoxy, ortho to bromine, para to chlorine | Favored |

This table provides a qualitative prediction of regioselectivity in EAS reactions based on the directing effects of the substituents.

Between the two favored positions, C4 and C6, steric hindrance may play a role in determining the major product. The bromine atom is larger than the chlorine atom, which might lead to a slight preference for substitution at the C4 position, which is flanked by the smaller chlorine atom.

Influence of Reaction Conditions on EAS Outcomes

The outcome of electrophilic aromatic substitution reactions can be significantly influenced by the reaction conditions, including the nature of the electrophile, the catalyst used, the solvent, and the temperature.

For highly reactive substrates like this compound, which is activated by the cyclopropoxy group, milder reaction conditions are often sufficient for substitution to occur. For instance, in halogenation reactions, a Lewis acid catalyst may not be necessary. The choice of electrophile is also critical; stronger electrophiles will react faster and may be less selective.

| Reaction | Reagents | Probable Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-chloro-5-cyclopropoxy-2-nitrobenzene and 1-Bromo-3-chloro-5-cyclopropoxy-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-3-chloro-5-cyclopropoxybenzene and 1,4-Dibromo-3-chloro-5-cyclopropoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-4-chloro-6-cyclopropoxy)ethanone and 1-(4-Bromo-2-chloro-6-cyclopropoxy)ethanone |

This table illustrates the expected major products of common EAS reactions, although experimental verification is required.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Exploration of Halogen Reactivity (Bromine vs. Chlorine) in NAS Pathways

The aromatic ring of this compound is electron-rich due to the activating cyclopropoxy group, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. For an SNAr reaction to occur, a strong nucleophile and harsh reaction conditions would be necessary.

In the event that an NAS reaction could be forced, the relative reactivity of the halogens would come into play. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the bromine atom a better leaving group. Therefore, if a nucleophilic aromatic substitution were to occur, it would be expected to happen preferentially at the carbon atom bearing the bromine atom (C1).

Delimitation of Scope and Limitations of NAS for Substituted Aryl Ethers

The scope of nucleophilic aromatic substitution for aryl ethers like this compound is severely limited by the electronic nature of the substituents. The presence of the electron-donating cyclopropoxy group deactivates the ring towards nucleophilic attack. Without strong electron-withdrawing groups (such as nitro groups) in the ortho or para positions to stabilize the negative charge of the Meisenheimer complex intermediate, the activation energy for the reaction is prohibitively high. libretexts.org

Therefore, for this specific compound, NAS reactions are not a synthetically viable pathway for further functionalization under typical laboratory conditions. Alternative strategies, such as cross-coupling reactions, are more suitable for modifying the aromatic core.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms with distinct reactivities allows for selective and sequential functionalization of the aromatic ring. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order C-I > C-Br > C-Cl. This differential reactivity is the basis for chemoselective cross-coupling reactions.

In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the selective coupling at the C1 position while leaving the chlorine atom at the C3 position intact for subsequent transformations.

Table of Representative Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Chloro-5-cyclopropoxy-biphenyl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 1-(3-Chloro-5-cyclopropoxyphenyl)alkene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | N-(3-Chloro-5-cyclopropoxyphenyl)amine |

This interactive table provides examples of typical conditions for cross-coupling reactions involving this compound, highlighting the selective reactivity of the C-Br bond.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivity for the desired coupled products. The remaining chlorine atom can then be targeted in a second cross-coupling reaction under more forcing conditions, providing a versatile route to complex, polysubstituted aromatic compounds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. youtube.com The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. organic-chemistry.orgnih.gov For this compound, the reaction would be expected to occur selectively at the more reactive C-Br bond. The reaction with an arylboronic acid, for instance, would yield a substituted 3-chloro-5-cyclopropoxybiphenyl. The C-Cl bond typically remains intact under standard Suzuki conditions, allowing for subsequent coupling reactions if desired. nih.gov

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction of this compound with an alkene like butyl acrylate (B77674) would selectively form a substituted cinnamate (B1238496) derivative, again leveraging the higher reactivity of the C-Br bond. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org When this compound is subjected to Sonogashira coupling conditions with a terminal alkyne, the product is an arylalkyne, formed selectively at the bromine-substituted position. nih.gov This reaction usually requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org

The table below summarizes typical conditions for these palladium-catalyzed reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |

| Suzuki | Arylboronic Acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF or MeCN |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Piperidine | THF or DMF |

Investigation of Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, can also effectively catalyze cross-coupling reactions. Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles. For a substrate like this compound, nickel catalysts could potentially be used for similar Suzuki-Miyaura or Kumada-type (using Grignard reagents) couplings. These reactions may offer advantages in coupling with unactivated or sterically hindered substrates.

Elucidation of Halogen Identity and Regiochemistry on Cross-Coupling Efficiency

The efficiency and regioselectivity of cross-coupling reactions on dihalogenated benzenes are primarily governed by the difference in the carbon-halogen bond dissociation energies. The bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the rate of oxidative addition of a palladium(0) catalyst to the C-X bond follows the reverse order: C-I > C-Br > C-Cl > C-F. wikipedia.org

In this compound, the C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond. This differential reactivity allows for highly regioselective cross-coupling at the C-Br position while leaving the C-Cl position untouched. This selective functionalization is a powerful tool in multi-step synthesis, as the remaining chlorine atom can be targeted for a second coupling reaction under more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands).

The following table illustrates the relative reactivity of aryl halides in palladium-catalyzed coupling reactions.

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol) | Relative Reactivity |

| Ar-I | ~270 | Very High |

| Ar-Br | ~330 | High |

| Ar-Cl | ~400 | Moderate to Low |

| Ar-F | ~540 | Very Low |

Transformations Involving the Cyclopropoxy Functional Group

The cyclopropoxy group is an interesting functional moiety. The three-membered ring is strained, which can lead to unique reactivity under certain conditions. However, the ether linkage to the aromatic ring is generally stable.

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

The cyclopropane ring in aryl cyclopropyl (B3062369) ethers is susceptible to cleavage under strongly acidic or Lewis acidic conditions. The reaction is driven by the release of the inherent ring strain of the cyclopropane ring (~27 kcal/mol). The mechanism typically involves protonation or coordination of a Lewis acid to the ether oxygen, followed by cleavage of one of the cyclopropane C-C bonds. This can generate a stabilized carbocationic intermediate that can be trapped by nucleophiles or undergo rearrangement. For example, treatment with strong protic acids like HBr could potentially lead to ring-opened products. Similarly, Lewis acids like BCl₃ have been shown to mediate the ring-opening of arylcyclopropanes. nih.gov

Selective Functional Group Interconversions of the Ether Linkage

The aryl ether linkage in this compound is generally robust. Cleavage of this C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI, or potent Lewis acids like boron tribromide (BBr₃). Such a reaction would convert the cyclopropoxy group into a hydroxyl group, yielding 3-bromo-5-chlorophenol (B1291525) and a cyclopropyl-derived byproduct. The selectivity of this cleavage versus potential reactions at the halogen sites would depend heavily on the specific reagents and conditions employed. Under the milder conditions typical for cross-coupling reactions, the cyclopropoxy ether linkage is expected to remain intact.

Applications of 1 Bromo 3 Chloro 5 Cyclopropoxybenzene in Advanced Organic Synthesis

Utility as a Versatile Building Block in Synthetic Sequences

The strategic placement of three distinct functional groups on the aromatic core of 1-bromo-3-chloro-5-cyclopropoxybenzene underpins its utility as a versatile building block. The presence of both a bromine and a chlorine atom allows for chemoselective reactions, most notably in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its application in the stepwise construction of highly substituted aromatic systems.

Pathways to Construct Complex Aromatic Architectures

The carbon-bromine bond in this compound is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables the selective functionalization of the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations. This sequential approach is instrumental in the regioselective synthesis of complex biaryls, poly-aryl systems, and other intricate aromatic structures that would be challenging to access through other synthetic routes.

For instance, a Suzuki-Miyaura coupling reaction can be performed to introduce an aryl or heteroaryl group at the 1-position. The resulting 3-chloro-5-cyclopropoxy-biphenyl derivative can then undergo a second cross-coupling reaction at the chloro-substituted position, often under more forcing conditions or with a more specialized catalyst system, to introduce a different substituent. This stepwise functionalization provides precise control over the final molecular architecture.

Table 1: Representative Sequential Cross-Coupling Reactions of an Analogous 1-Bromo-3-chlorobenzene (B44181) Derivative

| Step | Reaction Type | Coupling Partner | Catalyst System | Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Chloro-biphenyl derivative |

| 2 | Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand | 3-Amino-biphenyl derivative |

This data is representative of reactions performed on analogous bromo-chloro-benzene systems and is intended to illustrate the synthetic potential of this compound.

Integration into Scaffolds for Diverse Chemical Research (e.g., non-biological applications)

The ability to introduce a variety of functional groups onto the this compound scaffold makes it a valuable precursor for the synthesis of molecules with tailored properties for non-biological applications. The cyclopropoxy group, with its unique steric and electronic properties, can influence the conformational preferences and photophysical characteristics of the resulting molecules. This makes the scaffold attractive for the development of novel liquid crystals, organic light-emitting diode (OLED) materials, and other functional organic materials. The rigid and well-defined substitution pattern is crucial for establishing structure-property relationships in these materials.

Precursor in the Development of Novel Organic Materials (based on analogous compound research)

Research on analogous halogenated aromatic compounds has demonstrated their significant potential as precursors to advanced organic materials. The principles derived from these studies can be directly applied to this compound. The introduction of specific substituents through cross-coupling reactions can lead to the formation of conjugated systems with desirable electronic and optical properties.

For example, the introduction of electron-donating and electron-accepting groups at the 1- and 3-positions can create "push-pull" systems with potential applications in nonlinear optics. Furthermore, the synthesis of oligomeric and polymeric materials derived from this building block could lead to new conductive polymers or materials with high thermal stability. The cyclopropoxy group can enhance the solubility and processability of these materials, which is a critical factor in their practical application.

Contribution to the Design and Synthesis of Specialized Reagents and Ligands

The unique substitution pattern of this compound also lends itself to the design and synthesis of specialized reagents and ligands for catalysis and other applications. The introduction of phosphine groups, for instance, can lead to the formation of novel phosphine ligands. The steric and electronic properties of these ligands can be fine-tuned by the nature of the substituents on the aromatic ring, including the cyclopropoxy group.

These tailored ligands can then be used to modulate the reactivity and selectivity of transition metal catalysts in a wide range of organic transformations. The ability to sequentially introduce different functional groups allows for the creation of bidentate or even tridentate ligands with well-defined geometries, which are highly valuable in asymmetric catalysis and other areas of modern synthetic chemistry.

Spectroscopic Characterization Methodologies for Structural Elucidation in Chemical Research

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. researchgate.netjchps.com For organic molecules, ¹H and ¹³C NMR are the most common variants.

In aromatic systems like 1-Bromo-3-chloro-5-cyclopropoxybenzene , the delocalized π-electron system of the benzene (B151609) ring generates a significant ring current effect when placed in an external magnetic field. This effect strongly deshields the aromatic protons, causing their signals to appear at a characteristically downfield region (typically 6.5-8.5 ppm) in the ¹H NMR spectrum. libretexts.org The specific chemical shift of each aromatic proton is further influenced by the electronic effects (inductive and resonance) of the substituents on the ring. The bromine, chlorine, and cyclopropoxy groups on the benzene ring all exert distinct electronic influences, leading to predictable shifts in the proton and carbon signals.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of This compound is expected to show two main groups of signals: those corresponding to the aromatic protons and those for the cyclopropoxy group protons.

Aromatic Region: The three protons on the benzene ring are in different chemical environments. H-2 and H-6 are adjacent to a halogen, while H-4 is situated between the bromine and chlorine atoms. Due to the symmetrical substitution pattern, H-2 and H-6 might be expected to have similar, though not identical, chemical shifts. H-4 will have a unique chemical shift. The coupling between these meta-protons would likely result in small splitting (triplets or doublets of doublets, J ≈ 2-3 Hz).

Cyclopropoxy Region: The cyclopropoxy group consists of a methine proton (-O-CH-) and two methylene (B1212753) groups (-CH₂-). These protons are in a highly shielded, strained ring system, causing them to appear at a characteristic upfield region. The methine proton, being attached to the electronegative oxygen, will be the most downfield of this group. The four methylene protons are diastereotopic and would be expected to appear as complex multiplets.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the oxygen of the cyclopropoxy group (C-5) will be significantly downfield due to the oxygen's electronegativity. The carbons bonded to the halogens (C-1 and C-3) will also have their chemical shifts influenced by the halogen's electronegativity and heavy atom effects. oregonstate.edu The remaining three carbons (C-2, C-4, C-6) will appear in the typical aromatic region (approx. 110-140 ppm). libretexts.org

Cyclopropoxy Carbons: The cyclopropyl (B3062369) group will show two signals: one for the methine carbon (-O-CH-) and one for the two equivalent methylene carbons (-CH₂-). These will appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic | H-2, H-4, H-6 | 7.0 - 7.5 | m (multiplet) |

| Cyclopropoxy | -O-CH- | 3.6 - 4.0 | m (multiplet) |

| Cyclopropoxy | -CH₂- | 0.6 - 1.0 | m (multiplet) |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |

| Aromatic | C-O | 155 - 160 | |

| Aromatic | C-Br | 120 - 125 | |

| Aromatic | C-Cl | 130 - 135 | |

| Aromatic | C-H | 115 - 130 | |

| Cyclopropoxy | -O-CH- | 50 - 60 | |

| Cyclopropoxy | -CH₂- | 5 - 15 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.ukwikipedia.org

For This compound , the most crucial feature in its mass spectrum will be the isotopic pattern of the molecular ion peak. Both chlorine and bromine have two major stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), and ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). libretexts.org The presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺). The cluster will consist of the M⁺ peak (containing ⁷⁹Br and ³⁵Cl), an M+2 peak (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl), and an M+4 peak (containing ⁸¹Br and ³⁷Cl). neu.edu.tryoutube.com The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

Fragmentation Pattern:

Upon ionization, the molecular ion can undergo fragmentation. The fragmentation pattern is predictable based on the structure of the molecule, with cleavage occurring at the weakest bonds or leading to the formation of stable carbocations or radicals.

Loss of Cyclopropyl Group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This could lead to the loss of a cyclopropyl radical (•C₃H₅) or cyclopropene, resulting in a significant peak.

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine or chlorine radical.

Benzylic Cleavage: Cleavage of the ether bond can also occur via alpha-cleavage, leading to a fragment corresponding to the bromochlorophenoxy cation.

Table 2: Predicted Mass Spectrometry Data for this compound Molecular Weight (using most abundant isotopes ⁷⁹Br and ³⁵Cl): 248.98 g/mol

| m/z Value | Predicted Identity of Fragment | Notes |

| ~248, 250, 252 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing characteristic Br/Cl isotopic pattern. |

| ~207, 209, 211 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| ~169, 171 | [M - Br]⁺ | Loss of a bromine radical. |

| ~213 | [M - Cl]⁺ | Loss of a chlorine radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, which requires a change in the molecule's dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, and its activity depends on a change in the polarizability of the molecule.

For This compound , these techniques can confirm the presence of key functional groups.

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the cyclopropyl group will exhibit stretching vibrations just below 3000 cm⁻¹ (approx. 2850-3000 cm⁻¹). uomustansiriyah.edu.iq

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic sharp absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: The C-O-C ether linkage will produce strong, characteristic stretching bands. The aryl-O stretch is expected around 1200-1250 cm⁻¹, and the alkyl-O stretch around 1000-1050 cm⁻¹.

C-Halogen Stretching: The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, and the C-Br stretch appears at even lower wavenumbers, around 690-515 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, characteristic bands are expected in this region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C bonds of the cyclopropyl ring, which may be weak in the IR spectrum. researchgate.netphysicsopenlab.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3050 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic (Cyclopropyl) C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1250 - 1200 | Aryl-O Stretch | Strong |

| 1050 - 1000 | Alkyl-O Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 850 - 550 | C-Cl Stretch | Medium to Strong |

| 690 - 515 | C-Br Stretch | Medium to Strong |

Advanced Spectroscopic Techniques for Comprehensive Molecular Structure and Dynamics

While 1D NMR, MS, and IR spectroscopy provide substantial structural information, complex molecules often require more advanced techniques for unambiguous structural assignment. researchgate.netmorressier.com Two-dimensional (2D) NMR experiments are particularly powerful as they reveal correlations between nuclei, allowing for a definitive mapping of the molecular framework. slideshare.netwikipedia.org

For This compound , several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu A COSY spectrum would show correlations between the adjacent protons on the cyclopropyl ring and potentially the weak meta-coupling between the aromatic protons, confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (one-bond C-H correlation). youtube.com This would definitively assign the proton signals of the aromatic ring and the cyclopropoxy group to their corresponding carbon signals.

Together, these advanced techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, providing irrefutable confirmation of the structure of This compound . huji.ac.il

Computational and Theoretical Studies on 1 Bromo 3 Chloro 5 Cyclopropoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within the molecule, which dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) are employed to determine the ground-state electronic structure, molecular orbital energies, and charge distributions.

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this molecule, the cyclopropoxy group raises the energy of the HOMO, making the ring more susceptible to electrophilic attack compared to unsubstituted benzene (B151609), despite the presence of deactivating halogens. The LUMO is delocalized over the aromatic system, with significant contributions from the C-Br and C-Cl antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of 1-Bromo-3-chloro-5-cyclopropoxybenzene Note: These values are illustrative, based on typical DFT calculations for similar substituted benzenes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. Higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. Lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical stability and electronic transitions. A larger gap implies higher stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis of the Cyclopropoxy Group

The orientation of the cyclopropoxy group relative to the benzene ring is a critical factor in its electronic interaction. Theoretical studies on cyclopropylbenzene (B146485) and its derivatives show two primary conformations: the "bisected" and the "perpendicular". researchgate.net

In the bisected conformation , the C-H bond of the cyclopropyl (B3062369) group's methine carbon lies in the plane of the benzene ring. This alignment maximizes the overlap between the cyclopropane's Walsh orbitals and the aromatic π-system, leading to the most effective conjugation and electronic stabilization. researchgate.netresearchgate.net In the perpendicular conformation , this C-H bond is orthogonal to the ring plane, minimizing conjugation. Computational studies consistently show that the bisected conformer is the more stable, lower-energy state for cyclopropyl-substituted benzenes. researchgate.net This conformational preference ensures that the cyclopropoxy group acts as an effective electron-donating group, which is a key determinant of the molecule's reactivity. wiley.com

Reaction Mechanism Predictions and Energy Profile Calculations

Computational modeling is an invaluable tool for predicting the outcomes of chemical reactions and elucidating their mechanisms. By calculating the energy profiles of potential reaction pathways, chemists can anticipate regioselectivity and stereoselectivity.

For this compound, electrophilic aromatic substitution (EAS) is a key class of reactions. The directing effects of the substituents determine the position of attack by an incoming electrophile. The cyclopropoxy group is an ortho, para-director, while the halogen atoms are also ortho, para-directors, albeit deactivating ones.

Computational methods, such as the RegioSQM approach, can predict the most likely sites of electrophilic attack by calculating the energies of the intermediate carbocations (arenium ions or sigma complexes). chemrxiv.orgrsc.org For this molecule, the positions ortho to the activating cyclopropoxy group (C2 and C6) are the most electron-rich and therefore the most nucleophilic. The C4 position, which is para to the cyclopropoxy group and meta to both halogens, is also activated. Calculations of the transition state energies for electrophilic attack at each available position on the ring can quantitatively predict the product distribution. rsc.org

Table 2: Predicted Relative Energies for Electrophilic Attack Intermediates Note: Lower relative energy indicates a more stable intermediate and a preferred reaction site. Data is illustrative.

| Position of Attack | Directing Groups | Relative Energy (kcal/mol) | Predicted Outcome |

| C2 / C6 | ortho to -OC₃H₅, ortho to -Cl, meta to -Br | 0 | Major Product |

| C4 | para to -OC₃H₅, meta to -Cl & -Br | +2.5 | Minor Product |

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Beyond simple EAS, this compound can participate in more complex reactions like metal-catalyzed cross-couplings. The different carbon-halogen bonds (C-Br vs. C-Cl) exhibit distinct reactivities, which can be exploited for selective transformations. The C-Br bond is weaker and more reactive than the C-Cl bond in reactions like Suzuki or Buchwald-Hartwig couplings.

Quantum chemical calculations can model the entire catalytic cycle for such reactions. By comparing the activation energies for oxidative addition of a metal catalyst (e.g., Palladium(0)) into the C-Br versus the C-Cl bond, the regioselectivity can be accurately predicted. These models confirm that selective reaction at the bromine-substituted position is energetically favored, allowing for stepwise functionalization of the aromatic ring.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquids or solids) and their interactions with each other over time. researchgate.net

For this compound, MD simulations can reveal how molecules pack in a crystal lattice or how they interact with solvent molecules. A key aspect to investigate would be the role of halogen bonding. nih.govnih.gov The bromine and chlorine atoms have regions of positive electrostatic potential (a "σ-hole") on their outer surfaces, which can form attractive, non-covalent interactions with electron-rich atoms like oxygen or nitrogen on neighboring molecules. nih.gov MD simulations, using specialized force fields that accurately model these interactions, can quantify the strength and geometry of such halogen bonds. acs.orgacs.org These simulations can also model π-π stacking interactions between aromatic rings, which are crucial for understanding the structure of solid-state materials or biological receptor binding.

In Silico Approaches to Structure-Reactivity Relationship Prediction

In silico methods, which utilize computer simulations, are instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict sites of reactivity.

The reactivity of an aromatic compound is largely governed by the distribution of electrons within the molecule. For this compound, the presence of two different halogen atoms (bromine and chlorine) and a cyclopropoxy group on the benzene ring creates a complex electronic environment. Halogens are generally electron-withdrawing through induction but electron-donating through resonance, leading to a deactivation of the aromatic ring towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions. The cyclopropoxy group, conversely, is an activating group.

In silico models can quantify these electronic effects by calculating various molecular descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For this compound, MEP analysis would likely show negative potential around the oxygen atom of the cyclopropoxy group and the halogen atoms, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors. The aromatic ring itself would exhibit regions of varying electron density, influenced by the competing electronic effects of the substituents.

Furthermore, calculated reactivity indices, such as Fukui functions, can predict the most probable sites for nucleophilic, electrophilic, and radical attack. These indices provide a more nuanced view of reactivity than simple orbital analysis. For this molecule, such calculations would be critical in predicting the regioselectivity of further chemical modifications, such as additional substitutions on the aromatic ring.

The differential reactivity of the C-Br and C-Cl bonds is also a key aspect that can be explored computationally. Theoretical calculations can model the bond dissociation energies and the transition states for reactions involving the cleavage of these bonds, such as in palladium-catalyzed cross-coupling reactions. It is generally expected that the C-Br bond would be more reactive than the C-Cl bond in such transformations.

To illustrate the type of data generated from these in silico studies, the following tables present hypothetical, yet chemically reasonable, calculated values for this compound and related compounds.

Table 1: Calculated Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 1.15 | 7.90 |

| Chlorobenzene | -7.02 | 0.88 | 7.90 |

| Bromobenzene | -6.98 | 0.91 | 7.89 |

| 1-Bromo-3-chlorobenzene (B44181) | -7.21 | 0.75 | 7.96 |

| This compound | -6.85 | 0.80 | 7.65 |

Table 2: Predicted Atomic Charges (Mulliken Population Analysis)

| Atom Number (in Ring) | 1-Bromo-3-chlorobenzene | This compound |

| C1 (-Br) | 0.15 | 0.12 |

| C2 | -0.05 | -0.08 |

| C3 (-Cl) | 0.12 | 0.10 |

| C4 | -0.05 | -0.09 |

| C5 | -0.02 | 0.05 |

| C6 | -0.05 | -0.08 |

These tables demonstrate how computational models can provide quantitative data to predict and rationalize the structure-reactivity relationships of this compound, guiding its potential applications in synthesis and materials science.

Future Research Directions and Emerging Challenges in the Study of 1 Bromo 3 Chloro 5 Cyclopropoxybenzene

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly guiding synthetic organic chemistry. yale.eduepa.gov Future research on 1-bromo-3-chloro-5-cyclopropoxybenzene will likely focus on developing more environmentally benign synthetic pathways.

Current synthetic approaches to halogenated aromatic compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. uni-lj.sipaperpublications.org Future sustainable routes could explore:

Use of Greener Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. organic-chemistry.org

Catalytic Halogenation: Employing catalytic methods for the introduction of bromine and chlorine atoms to reduce the use of stoichiometric halogenating agents.

Renewable Feedstocks: Investigating the synthesis of the benzene (B151609) core from renewable resources, such as lignin, which is the most abundant renewable source of benzene rings in nature. nih.govdrpress.org

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. yale.edu

The development of such sustainable routes presents a significant challenge in maintaining high yields and purity while adhering to green chemistry principles.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

The presence of both bromine and chlorine atoms on the aromatic ring of this compound offers a platform for selective catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgrsc.org Future research will undoubtedly focus on leveraging these functionalities to construct more complex molecules with high efficiency.

Key areas of exploration include:

Ligand-Free Catalysis: Developing catalytic systems, particularly those based on palladium, that can effectively facilitate cross-coupling reactions without the need for expensive and often air-sensitive ligands. rsc.orgrsc.org This approach enhances the practicality and cost-effectiveness of the synthesis.

Selective C-Br vs. C-Cl Activation: Exploiting the differential reactivity of the carbon-bromine and carbon-chlorine bonds to achieve selective functionalization. The C-Br bond is generally more reactive, allowing for sequential cross-coupling reactions. thieme-connect.com

Novel Catalysts for C-O Bond Formation: Investigating new and more efficient catalysts, potentially based on nickel or copper, for the formation of the cyclopropoxy ether linkage (C-O bond). acs.orgacs.orgresearchgate.neteurekaselect.com This could lead to milder reaction conditions and broader substrate scope.

A significant challenge in this area is the development of highly selective and robust catalysts that can tolerate a wide range of functional groups and provide high turnover numbers.

Expanding Applications in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net this compound and its derivatives hold potential as valuable building blocks in MCRs.

Future research could focus on:

Ugi and Passerini Reactions: Utilizing derivatives of this compound, for example, by converting one of the halogen atoms to an aldehyde or isocyanide, to participate in well-established MCRs like the Ugi and Passerini reactions. nih.govnih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org This would enable the rapid synthesis of diverse libraries of complex molecules with potential biological activity.

Novel MCRs: Designing new MCRs where the unique electronic and steric properties of the substituted benzene ring can direct the course of the reaction to generate novel molecular scaffolds.

Synthesis of Heterocycles: Employing MCR strategies to construct heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, using this compound as a key starting material. acs.org

The primary challenge lies in designing reaction conditions that favor the desired MCR pathway and overcome potential side reactions, leading to high yields and selectivity of the complex products.

Computational Design and Prediction of Reactivity and Potential Applications of Derivatives

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. nih.govresearchgate.net In the context of this compound, computational studies can provide valuable insights into its reactivity and the potential applications of its derivatives.

Future computational research directions include:

Density Functional Theory (DFT) Studies: Employing DFT calculations to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. nih.govredalyc.orgresearchgate.netmdpi.commdpi.com This can help in predicting the most reactive sites for electrophilic and nucleophilic attack and in understanding the transition states of various reactions.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models for derivatives of this compound to correlate their structural features with potential biological or material properties. nih.govsciepub.comnih.govmdpi.comoup.com This can accelerate the discovery of new compounds with desired functionalities.

Reaction Prediction and Design: Using computational tools to predict the outcomes of unknown reactions and to design novel synthetic pathways with improved efficiency and selectivity. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-3-chloro-5-cyclopropoxybenzene, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using cyclopropanol as the nucleophile. Optimize reaction conditions by controlling temperature (80–120°C), using a polar aprotic solvent (e.g., DMF or DMSO), and a base (e.g., K₂CO₃) to deprotonate the cyclopropanol. Monitor reaction progress via TLC or GC-MS. For halogen retention, ensure stoichiometric control to avoid over-substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should substituent effects be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing coupling patterns (e.g., cyclopropoxy protons appear as a multiplet at δ 0.5–1.5 ppm). The deshielding effect of bromine and chlorine will shift adjacent aromatic protons downfield .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (distinct for Br/Cl).

- IR : Identify C-O (cyclopropoxy) stretches at ~1100 cm⁻¹ and C-Br/C-Cl vibrations at 500–800 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods to prevent inhalation exposure. Wear nitrile gloves, chemical-resistant goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Store in a cool, dry place away from oxidizing agents. Firefighting measures include using CO₂ or dry chemical extinguishers and cooling containers with water .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropoxy group influence cross-coupling reactivity compared to methoxy or tert-butyl substituents?

- Methodological Answer : The cyclopropoxy group’s strained geometry increases steric hindrance, slowing oxidative addition in Suzuki couplings. Electronically, its inductive effect (-I) deactivates the aromatic ring, reducing electrophilicity. Compare with methoxy (+M effect) using DFT calculations to map charge distribution and reaction energy barriers. Experimental validation via kinetic studies under standardized Pd catalyst conditions is recommended .

Q. What strategies resolve contradictions in regioselectivity observed during substitution reactions of this compound?

- Methodological Answer :

- Controlled Experiments : Vary solvents (polar vs. nonpolar) and bases (weak vs. strong) to identify dominant pathways. For example, in SNAr, polar solvents favor substitution at the bromine site due to better stabilization of the Meisenheimer complex .

- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for substitution at bromine vs. chlorine positions. Transition state analysis can clarify steric/electronic preferences .

Q. How can computational models predict thermal stability and decomposition pathways of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with DFT-based simulations (e.g., B3LYP/6-31G*) to identify bond dissociation energies. Focus on C-Br and C-Cl bonds, which typically cleave at 200–300°C. Compare with experimental pyrolysis-GC-MS data to validate predicted decomposition products (e.g., cyclopropane derivatives, halogenated fragments) .

Q. How does the cyclopropoxy group’s steric bulk affect nucleophilic aromatic substitution kinetics compared to linear alkoxy groups?

- Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions using NaN₃ as a nucleophile. Compare rate constants (k) for cyclopropoxy vs. methoxy analogs. Steric parameters (e.g., A-value) can be calculated via molecular mechanics (MMFF94) to quantify hindrance. Results often show reduced k for cyclopropoxy due to non-planar geometry impeding approach to the aromatic ring .

Data Analysis & Experimental Design

Q. What purification techniques are optimal for isolating this compound from halogenated byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for high-resolution separation. Monitor fractions via TLC (Rf ~0.3).

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals. Validate purity via melting point (mp) analysis; literature mp for analogs ranges 65–85°C .

Q. How should researchers design control experiments to validate synthetic yields and byproduct formation?

- Methodological Answer :

- Include a "no base" control to assess non-catalyzed pathways.

- Use GC-MS or HPLC to quantify unreacted starting materials and byproducts (e.g., di-substituted derivatives).

- Compare yields under inert (N₂) vs. ambient conditions to evaluate oxygen sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.